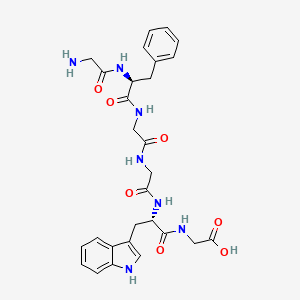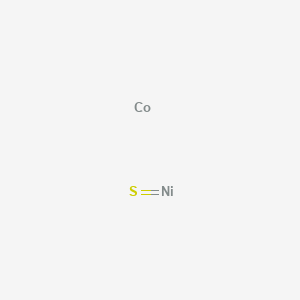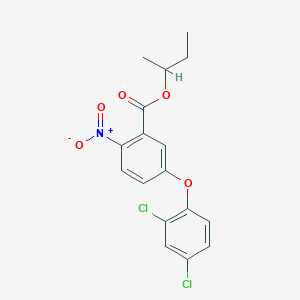
4,6'-Dihydroxy-2',3',4'-trimethoxychalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone is a flavonoid-type compound belonging to the chalcone class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids.” This compound is characterized by its unique chemical structure, which includes multiple hydroxyl and methoxy groups, contributing to its bioactivity and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products Formed
The major products formed from these reactions include oxidized chalcones, dihydrochalcones, and various substituted derivatives, each with distinct chemical and biological properties .
科学的研究の応用
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive chalcones and flavonoids.
Biology: The compound exhibits significant anti-inflammatory, antioxidant, and antimicrobial activities, making it a valuable tool in biological research.
Medicine: Research has shown its potential in cancer therapy, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
作用機序
The mechanism of action of 4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone involves multiple molecular targets and pathways:
Antioxidant: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anticancer: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
類似化合物との比較
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone can be compared with other similar chalcones, such as:
- 2’,4’-Dihydroxy-3’,4’,6’-trimethoxychalcone
- 2’,3-Dihydroxy-4,4’,6’-trimethoxychalcone
- 4-Hydroxy-2’,3,4’,6’-tetramethoxychalcone
These compounds share similar structural features but differ in the position and number of hydroxyl and methoxy groups, which can influence their biological activities and chemical reactivity .
特性
CAS番号 |
59567-92-9 |
|---|---|
分子式 |
C18H18O6 |
分子量 |
330.3 g/mol |
IUPAC名 |
(E)-3-(4-hydroxyphenyl)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O6/c1-22-15-10-14(21)16(18(24-3)17(15)23-2)13(20)9-6-11-4-7-12(19)8-5-11/h4-10,19,21H,1-3H3/b9-6+ |
InChIキー |
MZHFFPDKHDLFKQ-RMKNXTFCSA-N |
異性体SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)OC |
正規SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=C(C=C2)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)


phosphanium iodide](/img/structure/B14613819.png)

![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)


